molecular formula C10H12O2S B14017618 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol CAS No. 34722-18-4

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol

Cat. No.: B14017618
CAS No.: 34722-18-4
M. Wt: 196.27 g/mol
InChI Key: QVCRYSACJBGYMN-UHFFFAOYSA-N
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Description

7-methoxyisothiochroman-4-ol is an organic compound with the molecular formula C10H12O2S. It belongs to the class of isothiochromans, which are sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyisothiochroman-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted benzyl alcohols and thiols, followed by cyclization using acid catalysts. The reaction conditions often involve heating the reactants in the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-methoxyisothiochroman-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-methoxyisothiochroman-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-methoxyisothiochroman-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxyisothiochroman-4-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxyisothiochroman-4-ol is unique due to the presence of both a methoxy group and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications in research and industry .

Properties

CAS No.

34722-18-4

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-1H-isothiochromen-4-ol

InChI

InChI=1S/C10H12O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4,10-11H,5-6H2,1H3

InChI Key

QVCRYSACJBGYMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CSC2)O

Origin of Product

United States

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